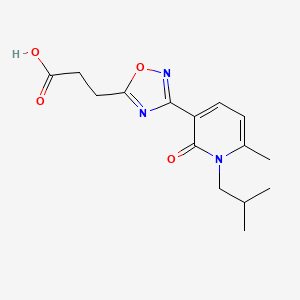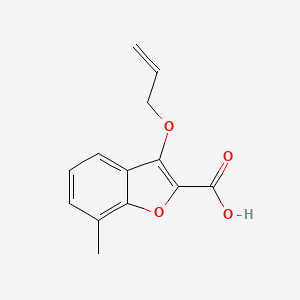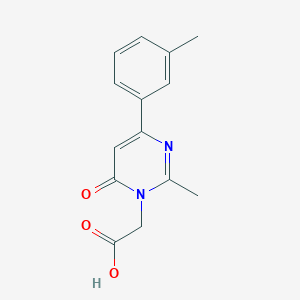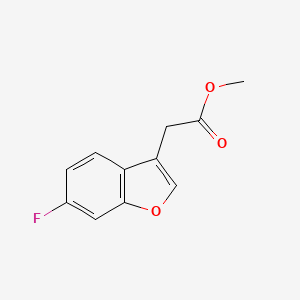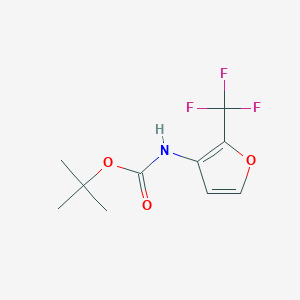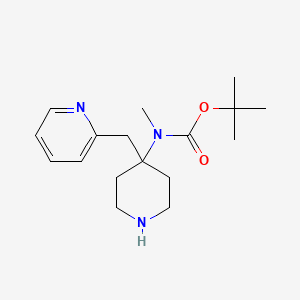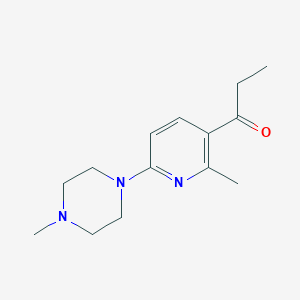
1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound with a complex structure that includes a pyrimidine ring, a pyrazole ring, and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrimidine Ring: Starting with a cyclopropyl and ethyl-substituted precursor, the pyrimidine ring is synthesized through a series of condensation reactions.
Pyrazole Ring Formation: The pyrazole ring is then constructed by reacting the pyrimidine intermediate with hydrazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.
化学反応の分析
Types of Reactions
1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can modify the functional groups, typically using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Agricultural Chemistry: The compound is explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Materials Science: It is investigated for its potential in creating novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
- 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-piperidine-4-carboxylic acid
- 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-piperidine-3-carboxylic acid
Uniqueness
1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of a pyrimidine and pyrazole ring with a carboxylic acid group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C13H14N4O2 |
|---|---|
分子量 |
258.28 g/mol |
IUPAC名 |
1-(2-cyclopropyl-6-ethylpyrimidin-4-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H14N4O2/c1-2-9-7-11(15-12(14-9)8-3-4-8)17-6-5-10(16-17)13(18)19/h5-8H,2-4H2,1H3,(H,18,19) |
InChIキー |
BZBLOGKFTMLVNT-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=NC(=N1)C2CC2)N3C=CC(=N3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


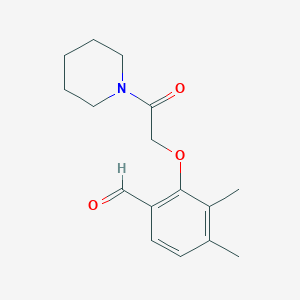
![6-(4-Hydroxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11800687.png)
